3-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
3-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with azepan-1-ylsulfonyl and 1,1-dioxidotetrahydrothiophen-3-yl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the azepan-1-ylsulfonyl group through sulfonylation reactions. The 1,1-dioxidotetrahydrothiophen-3-yl group can be introduced via a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the benzamide core.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(azepan-1-ylsulfonyl)benzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- 3-(azepan-1-ylsulfonyl)-N-(tetrahydrothiophen-3-yl)benzamide
Uniqueness
3-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to the presence of both azepan-1-ylsulfonyl and 1,1-dioxidotetrahydrothiophen-3-yl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S2/c20-17(18-15-8-11-25(21,22)13-15)14-6-5-7-16(12-14)26(23,24)19-9-3-1-2-4-10-19/h5-7,12,15H,1-4,8-11,13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNCPLVDQAHMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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